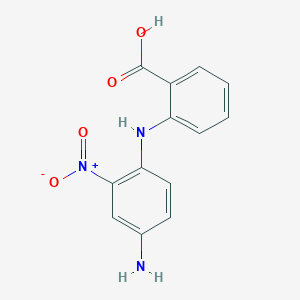

4-Amino-2-nitrodiphenylamine-2'-carboxylic acid

説明

特性

IUPAC Name |

2-(4-amino-2-nitroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESOPQNVGIQNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151952 | |

| Record name | 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117907-43-4 | |

| Record name | 2-[(4-Amino-2-nitrophenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117907-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117907434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-NITRODIPHENYLAMINE-2'-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZJ1P1FS40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Classical Condensation Approaches

The foundational method for synthesizing diphenylamine-carboxylic acid derivatives involves condensation reactions between anthranilic acid (2-aminobenzoic acid) and nitro-substituted aryl halides. In one documented procedure, anthranilic acid was condensed with p-nitrochlorobenzene in the presence of potassium carbonate and a copper catalyst at 220°C, yielding 4'-nitrodiphenylamine-2-carboxylic acid with 95% efficiency . Adapting this approach for the target compound, 2-nitro-4-chloronitrobenzene could serve as the electrophilic partner, though regioselectivity challenges necessitate careful optimization.

A modified protocol from Goldberg (Ber. 39, 1691) employs o-bromo-benzoic acid and p-aminoacetanilide in amyl alcohol with copper catalysis, achieving 88% yield for the intermediate 4'-acetamidodiphenylamine-2-carboxylic acid . Hydrolysis with 96% sulfuric acid at 100°C then affords the free amine, demonstrating the utility of acetanilide protection in preventing unwanted azobenzene formation .

Reductive Amination Strategies

Selective reduction of nitro groups to amines is pivotal in accessing the target compound’s 4-amino substituent. Ferrous sulfate in ammoniacal solution at 70°C effectively reduces 4'-nitrodiphenylamine-2-carboxylic acid to 4'-aminodiphenylamine-2-carboxylic acid with 80% yield . For substrates bearing multiple nitro groups, such as 2,4-dinitrodiphenylamine-2'-carboxylic acid, partial reduction using hydrogen sulfide or catalytic hydrogenation could selectively yield the 4-amino-2-nitro derivative, though literature explicitly documenting this remains sparse .

Catalytic Coupling Methods

Copper-catalyzed Ullmann couplings dominate modern syntheses of diphenylamine derivatives. A patent by CN109232275B details the condensation of aniline derivatives with nitrobenzene using aromatic dibasic acids (e.g., phthalic anhydride) as mediators, suppressing ortho-substitution byproducts . Reaction temperatures between 50–100°C and durations of 1–3 hours optimize yields while minimizing energy consumption . For 4-amino-2-nitrodiphenylamine-2'-carboxylic acid, analogous conditions with 2-nitro-4-iodoaniline and methyl 2-aminobenzoate could facilitate coupling, followed by ester hydrolysis to the carboxylic acid .

Protective Group Strategies

Protective groups are indispensable for directing substituents and preventing side reactions. Acetylation of anthranilic acid’s amino group prior to condensation with 2-nitro-4-chloronitrobenzene ensures selective para-amination post-hydrolysis . In a representative procedure, 4'-acetamidodiphenylamine-2-carboxylic acid undergoes acid-catalyzed deprotection (96% H<sub>2</sub>SO<sub>4</sub>, 100°C) to yield 3-aminoacridone, illustrating the robustness of this approach for amino group preservation .

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for key methods:

Mechanistic Insights and Side Reactions

The formation of azobenzene derivatives via aniline dimerization is a pervasive issue, mitigated by acylating the amino group prior to condensation . Computational studies on Haemophilus haemolyticus DNMT suggest that steric hindrance from quinoline moieties enhances regioselectivity, a principle applicable to directing nitro and amino groups in diphenylamine systems . Unintended formaldehyde formation during oxidations (e.g., with MnO<sub>2</sub>) further complicates syntheses, necessitating stringent control over reaction atmospheres .

化学反応の分析

4-Amino-2-nitrodiphenylamine-2’-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include strong acids, bases, and reducing agents like hydrogen gas or metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can lead to the formation of nitroso or nitro derivatives.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : Participates in electrophilic and nucleophilic substitution reactions depending on the reagents used.

Scientific Research Applications

- Chemistry : Serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new materials.

- Biology : Investigated for its potential biological activities, including interactions with biomolecules that could influence cellular processes.

- Medicine : Ongoing research explores its therapeutic applications, particularly in drug development.

- Industry : Widely utilized in the cosmetics sector, especially in hair dye formulations due to its ability to produce stable colors when oxidized.

Toxicological Studies

Research has focused on the safety profile of this compound, especially regarding dermal penetration and systemic effects. Key findings include:

- Percutaneous Absorption : Minimal absorption was noted, with a penetration rate of approximately 0.19% through rat skin, indicating low systemic exposure upon topical application .

- Acute Toxicity : No mortalities were observed at high doses (up to 2000 mg/kg bw), suggesting a relatively high safety margin .

- Organ Examination : No significant abnormalities were detected in major organs post-exposure, although slight increases in liver weights were noted without a clear dose-response relationship .

Industrial Applications

In industrial settings, 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid is employed in hair dye formulations at concentrations up to 2% . Its effectiveness as a dyeing agent is attributed to its ability to form colored species that bind to hair fibers upon oxidation.

作用機序

The mechanism of action of 4-Amino-2-nitrodiphenylamine-2’-carboxylic acid involves its interaction with molecular targets, leading to specific biochemical effects. In the context of hair dyeing, the compound undergoes oxidation to form colored species that bind to the hair shaft . The pathways involved in these reactions are complex and depend on the specific formulation and conditions used.

類似化合物との比較

Structural and Functional Group Analysis

The compound is compared to biphenyl and heterocyclic derivatives with amino, nitro, and carboxylic acid groups. Key analogs include:

Acidicity and Electronic Effects

The carboxylic acid group in the target compound is influenced by the electron-withdrawing nitro (-NO₂) group, which enhances acidity via resonance and inductive effects. Comparatively:

- This compound: Higher acidity (pKa ~3–4) due to nitro stabilization of the conjugate base .

- 4′-Amino-biphenyl-4-carboxylic acid hydrochloride: Lower acidity (pKa ~4–5) as the amino group (+I effect) partially counteracts electron withdrawal .

- Pyrimidine derivatives: Variable acidity; thioether substitution (e.g., 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid) reduces acidity compared to nitro analogs due to weaker electron withdrawal .

Regulatory and Commercial Status

- Regulatory restrictions in cosmetics highlight safety concerns .

- Pyrimidine analogs : Widely used in pharmaceuticals (e.g., beta-lactam intermediates in ) and agrochemicals due to structural versatility .

- Brominated biphenyls : Utilized in organic synthesis but face scrutiny under REACH regulations for halogenated compounds .

Research Findings and Discrepancies

- Hair Dye Efficacy : The target compound’s nitro group enables deep color penetration, but its instability under UV light limits long-term use .

- Toxicity Concerns: notes its exclusion from permitted cosmetic ingredients, contrasting with ’s inclusion in hair dye inventories. This suggests regional regulatory variations or evolving safety assessments .

- Synthetic Accessibility : Pyrimidine analogs (e.g., ) are more synthetically tractable due to simpler heterocyclic frameworks, whereas biphenyl derivatives require multi-step coupling reactions .

生物活性

4-Amino-2-nitrodiphenylamine-2'-carboxylic acid (CAS No. 117907-43-4) is a chemical compound with significant potential in various biological applications. Its molecular formula is C13H11N3O4, and it has a molecular weight of 273.24 g/mol. This compound has garnered interest due to its use in hair dye formulations and its potential therapeutic applications.

The compound features both amino and nitro functional groups, which contribute to its reactivity and biological activity. The mechanism of action is primarily attributed to its ability to interact with various biomolecules, potentially influencing cellular processes.

Chemical Reactions

This compound can undergo several chemical transformations:

- Oxidation : Can form nitroso or nitro derivatives.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : Participates in electrophilic and nucleophilic substitution reactions.

Toxicological Studies

Research has focused on the safety profile of this compound, particularly regarding its dermal penetration and systemic effects. A study reported that percutaneous absorption was minimal, with a penetration rate of approximately 0.19% through rat skin, indicating low systemic exposure upon topical application .

Key Findings from Toxicological Studies:

- Acute Toxicity : No mortalities were observed in studies involving high doses (up to 2000 mg/kg bw), indicating a relatively high safety margin .

- Organ Examination : No significant abnormalities were noted in major organs post-exposure, although slight increases in liver weights were observed without a clear dose-response relationship .

- Eye Irritation : Mild ocular irritation was noted in animal studies, suggesting caution in formulations intended for use around the eyes .

Hematological Effects

A slight dose-related increase in thrombocyte counts was observed at higher doses (180 mg/kg bw/day), which may warrant further investigation into potential hematological effects .

Study on Dermal Absorption

In a controlled study assessing dermal absorption, the compound was applied to rat skin, revealing that most of the absorbed dose was excreted through urine within the first 24 hours. The study highlighted the importance of understanding percutaneous absorption for safety evaluations, especially for cosmetic applications .

Evaluation of Systemic Effects

Another study evaluated the systemic effects of the compound on various organ systems after repeated dosing. Results indicated no significant toxicological findings across treated groups, reinforcing its potential safety for use in consumer products like hair dyes .

Comparative Analysis

| Compound | Structure | Key Features |

|---|---|---|

| This compound | Structure | Contains both amino and carboxylic acid groups; used in hair dyes |

| 2-Nitro-4-aminodiphenylamine | Similar structure without carboxylic acid | Lacks carboxylic functionality; different reactivity |

| 4-Amino-2-nitrophenol | Contains hydroxyl group instead of carboxylic acid | Different functional properties; used in dye chemistry |

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid, and how can common impurities be mitigated?

- Methodological Answer : The synthesis typically involves sequential nitration and amination of diphenylamine derivatives. A plausible route includes:

Nitration : Introduce the nitro group at the 2-position of diphenylamine using mixed acids (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration.

Amination : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C in ethanol) or Fe/HCl.

Carboxylation : Install the carboxylic acid moiety via Friedel-Crafts acylation or Kolbe-Schmitt carboxylation, ensuring regioselectivity at the 2'-position.

Common Impurities :

- Unreacted starting materials (e.g., nitrodiphenylamine derivatives).

- Isomeric by-products (e.g., 3-nitro instead of 2-nitro substitution).

Mitigation : - Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column (e.g., Ascentis® Express) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% TFA in water (gradient elution). Retention time and peak symmetry indicate purity .

- FT-IR : Confirm functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -COOH at ~1700 cm⁻¹).

- ¹H/¹³C NMR : Verify regiochemistry (e.g., aromatic proton splitting patterns and carboxylate carbon at ~170 ppm) .

Advanced Research Questions

Q. What experimental strategies are effective in analyzing the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

- TGA : Heat at 10°C/min under nitrogen. Decomposition onset temperatures (T₀) >200°C suggest moderate thermal stability.

- DSC : Identify endothermic (melting) and exothermic (decomposition) events.

Decomposition Pathways : - Nitro group reduction to amine under heat.

- Decarboxylation at elevated temperatures (confirmed via GC-MS analysis of off-gassed CO₂) .

Q. How can researchers assess the compound’s toxicity profile and metabolic interactions in biological systems?

- Methodological Answer : Conduct in vitro and in silico studies:

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains (TA98/TA100) with S9 metabolic activation .

- CYP450 Inhibition Assay : Monitor interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates.

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier permeability, and hepatotoxicity .

Q. What chromatographic methods are suitable for resolving enantiomeric impurities in chiral derivatives of this compound?

- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC:

- Column : Chiralpak IA or IB (cellulose-based CSP).

- Mobile Phase : Hexane/isopropanol (90:10) with 0.1% diethylamine.

- Detection : Polarimetric or circular dichroism (CD) detectors for enantiomeric excess (ee) determination.

Validation : Compare retention times with racemic standards and quantify impurities via peak area ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。